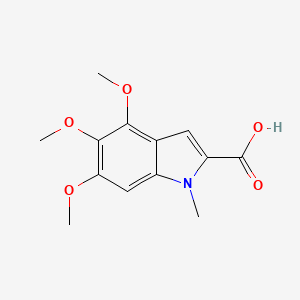

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO5/c1-14-8-6-10 (17-2)12 (19-4)11 (18-3)7 (8)5-9 (14)13 (15)16/h5-6H,1-4H3, (H,15,16) .Scientific Research Applications

Electropolymerization and Polymer Properties

Research on indole carboxylic acids, including those structurally related to 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, has explored their electropolymerization properties. For instance, the electrochemical oxidation and polymerization of indole-5-carboxylic acid have been studied, revealing that the initial oxidation product is an insoluble trimer that deposits onto the electrode surface. Further oxidation leads to the formation of polymers with linked trimer units, exhibiting interesting redox properties (Mackintosh & Mount, 1994). This process suggests potential applications in developing conductive polymers and materials for electronic devices.

Fluorescence Properties

The fluorescence properties of electropolymerized indoles have also been investigated. Electropolymerization of 5-substituted indole monomers results in redox-active films with significant fluorescence. These findings indicate potential applications in the development of fluorescent materials for sensing, imaging, and light-emitting devices (Jennings, Jones, & Mount, 1998).

Reduction and Alkylation Reactions

The combination of sodium borohydride and carboxylic acids has been found to efficiently reduce and N-alkylate various functional groups, including indoles. This methodology could be leveraged in the synthesis of complex organic molecules and potentially in the modification of compounds related to this compound for various pharmaceutical or material science applications (Gribble, 1999).

Carboxylation Reactions

Lewis acid-mediated carboxylation of arenes with CO2 has been successfully applied to 1-substituted indoles, leading to indole-3-carboxylic acids. This approach demonstrates the potential for incorporating carboxylic acid functionalities into indole compounds, offering routes to novel materials and pharmaceuticals (Nemoto et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

4,5,6-trimethoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGNEPDUPVGUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)

![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)

![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)

![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)

![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)